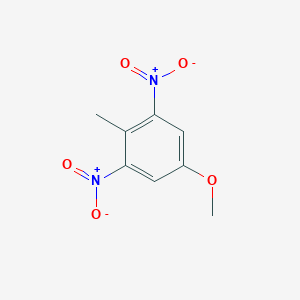

5-Methoxy-2-methyl-1,3-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOSJLCXSPIPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593551 | |

| Record name | 5-Methoxy-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-29-6 | |

| Record name | 5-Methoxy-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformation Studies of 5 Methoxy 2 Methyl 1,3 Dinitrobenzene

Advanced Crystallographic Analysis

Experimental determination of the molecular structure in the solid state is primarily achieved through single-crystal X-ray diffraction. This powerful technique provides precise measurements of atomic positions, which in turn allows for a detailed analysis of the molecule's geometry and the interactions between molecules in the crystal lattice.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of 5-Methoxy-2-methyl-1,3-dinitrobenzene would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The data obtained would allow for the determination of the crystal system, space group, and unit cell dimensions. However, a search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for this specific compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

From the crystallographic data, a detailed geometric analysis could be performed. This would involve the precise measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. This information is fundamental to understanding the steric and electronic effects of the methoxy (B1213986), methyl, and dinitro substituents on the benzene (B151609) ring. Without experimental data, a table of these parameters cannot be generated.

Interactive Data Table: Experimental Bond Lengths of this compound Data not available in published literature.

Interactive Data Table: Experimental Bond Angles of this compound Data not available in published literature.

Interactive Data Table: Experimental Dihedral Angles of this compound Data not available in published literature.

Investigation of Molecular Planarity and Aromaticity

The planarity of the benzene ring and the orientation of its substituents are key structural features. The crystallographic data would allow for the calculation of the deviation of atoms from the mean plane of the benzene ring. The bond lengths within the aromatic ring would also provide insight into the degree of electron delocalization and aromaticity.

Characterization of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. An analysis of the crystal structure would reveal the nature and geometry of these interactions, which are critical in determining the physical properties of the solid, such as melting point and solubility. Studies on similar dinitrobenzene derivatives often reveal complex networks of C-H···O interactions.

Computational Structural Elucidation

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular structure and properties. Quantum chemical methods can be used to calculate the optimized geometry of a molecule in the gas phase.

Quantum Chemical Geometry Optimization

Theoretical geometry optimization of this compound could be performed using methods such as Density Functional Theory (DFT). These calculations would provide a theoretical model of the molecule's structure, including bond lengths, bond angles, and dihedral angles. This information can be a valuable complement to experimental data or serve as a predictive tool when experimental data is unavailable. A search of the scientific literature did not reveal any published computational studies specifically on the geometry optimization of this compound.

Interactive Data Table: Computationally Optimized Bond Lengths of this compound Data not available in published literature.

Interactive Data Table: Computationally Optimized Bond Angles of this compound Data not available in published literature.

Interactive Data Table: Computationally Optimized Dihedral Angles of this compound Data not available in published literature.

Conformational Analysis and Energy Landscapes

Detailed research findings, including data on dihedral angles, rotational barriers, and potential energy surfaces for this compound, are not available in the reviewed scientific literature.

Spectroscopic Characterization and Elucidation Techniques for 5 Methoxy 2 Methyl 1,3 Dinitrobenzene

Vibrational Spectroscopy (FT-IR, FT-Raman)

While specific experimental spectra for 5-Methoxy-2-methyl-1,3-dinitrobenzene are not widely published, the interpretation of its vibrational modes can be inferred from studies on structurally related compounds such as dinitrobenzene derivatives, anisoles (methoxybenzenes), and nitrotoluenes.

The FT-IR and FT-Raman spectra are expected to be complementary. In FT-IR, strong absorptions arise from vibrations that cause a significant change in the dipole moment, such as the stretching vibrations of the nitro (NO₂) groups. In contrast, FT-Raman spectroscopy is more sensitive to vibrations that induce a change in the polarizability of the molecule, often highlighting the vibrations of the aromatic ring and non-polar bonds.

Expected Characteristic Vibrational Modes:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations, generally observed between 2950 and 2850 cm⁻¹.

NO₂ Stretching: The nitro groups are characterized by strong absorptions. The asymmetric stretching vibration is expected in the 1560-1500 cm⁻¹ range, while the symmetric stretching appears between 1390 and 1330 cm⁻¹. researchgate.net

C=C Aromatic Ring Stretching: These modes typically produce a series of bands in the 1625-1400 cm⁻¹ region.

C-O (Methoxy) Stretching: The stretching of the C-O bond in the methoxy (B1213986) group is expected to produce a noticeable band. For instance, in related methyl esters, this C-O stretching mode is observed around 1330 cm⁻¹. scielo.br

C-N Stretching: The stretching vibration of the C-N bond is generally weaker and can be found in the 900-800 cm⁻¹ region.

Ring Bending and Deformation Modes: The out-of-plane and in-plane bending vibrations of the benzene (B151609) ring and its substituents occur at lower wavenumbers, typically below 1000 cm⁻¹.

The following table summarizes the expected vibrational assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique of Observation |

| Aromatic C-H Stretching | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching | 2950-2850 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretching | 1560-1500 | FT-IR |

| Symmetric NO₂ Stretching | 1390-1330 | FT-IR |

| C=C Aromatic Stretching | 1625-1400 | FT-IR, FT-Raman |

| C-O (Methoxy) Stretching | ~1330 | FT-IR, FT-Raman |

| C-N Stretching | 900-800 | FT-IR |

| Ring Bending/Deformation | <1000 | FT-IR, FT-Raman |

Density Functional Theory (DFT) has become an indispensable tool for predicting and interpreting vibrational spectra. researchgate.net By employing methods like B3LYP with a suitable basis set (e.g., 6-31G* or larger), the vibrational frequencies and intensities of this compound can be calculated. scielo.br These theoretical calculations provide a detailed assignment of each vibrational mode, aiding in the interpretation of experimental spectra. ijstr.org

The computational process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. researchgate.net

The potential energy distribution (PED) analysis, derived from DFT calculations, allows for a quantitative assignment of each vibrational mode to the internal coordinates of the molecule, offering a deeper understanding of the nature of the vibrations. ijstr.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces, typically silver or gold.

For this compound, SERS studies would be valuable for understanding its interaction with metal surfaces. The nitro and methoxy groups, containing oxygen atoms with lone pairs of electrons, are likely to be the primary sites of interaction with the metal surface. This interaction can lead to significant changes in the Raman spectrum compared to the normal Raman spectrum. For instance, the appearance of an intense band corresponding to the metal-oxygen (e.g., Ag-O) vibration would be strong evidence of the proximity and interaction of the nitro or methoxy groups with the surface. scielo.br

The relative enhancement of different vibrational modes in the SERS spectrum can provide information about the orientation of the adsorbed molecule on the metal surface. According to the surface selection rules of SERS, vibrations with a component of polarizability change perpendicular to the surface will be most enhanced.

If the molecule adsorbs with its aromatic ring tilted relative to the surface, both in-plane and out-of-plane ring modes would be visible in the SERS spectrum. The significant enhancement of modes associated with the nitro and methoxy groups would suggest an orientation where these groups are close to the metal surface. scielo.br Conversely, if the molecule were to lie flat on the surface, the ring breathing modes might be particularly enhanced.

Surface-Enhanced Raman Scattering (SERS) Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Aromatic Protons: The two aromatic protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), characteristic of aromatic protons in electron-deficient rings. The strong electron-withdrawing effect of the two nitro groups will cause these protons to be significantly deshielded.

Methoxy Protons: The three protons of the methoxy (OCH₃) group will appear as a sharp singlet, likely in the range of δ 3.8-4.2 ppm.

Methyl Protons: The three protons of the methyl (CH₃) group attached to the ring will also appear as a singlet, expected to be in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the different carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 110-170 ppm). The carbons attached to the nitro groups (C1 and C3) and the methoxy group (C5) will be significantly shifted due to the electronic effects of these substituents. The carbon bearing the methyl group (C2) will also have a characteristic chemical shift.

Methoxy Carbon: The carbon of the methoxy group is expected to appear in the range of δ 55-65 ppm.

Methyl Carbon: The carbon of the methyl group attached to the ring will resonate at a higher field, typically in the range of δ 15-25 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for similar compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0-9.0 | 110-140 |

| Methoxy (-OCH₃) | 3.8-4.2 | 55-65 |

| Methyl (-CH₃) | 2.3-2.7 | 15-25 |

| Aromatic C-Substituted | - | 140-170 |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for conjugated and aromatic systems like this compound.

The UV-Vis spectrum of an aromatic nitro compound is typically characterized by absorptions arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring, which is conjugated with the nitro groups. These transitions are expected to result in strong absorption bands (large molar absorptivity, ε) in the UV region, typically below 300 nm for dinitrobenzene derivatives.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital of the aromatic system. These transitions are lower in energy and intensity (small ε) compared to π → π* transitions and often appear as a shoulder or a broad, weak band at longer wavelengths, potentially extending into the visible region, which is responsible for the characteristic pale yellow color of many nitroaromatic compounds.

For this compound, the presence of the electron-donating methoxy group in conjugation with the nitro-aromatic system is expected to cause a bathochromic shift (shift to longer wavelength) of the π → π* absorption maximum compared to unsubstituted dinitrobenzene. An absorption maximum (λₘₐₓ) is predicted in the range of 230-320 nm.

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org The effect depends on the relative stabilization of the ground and excited states by the solvent.

π → π Transitions:* In molecules like this compound, the excited state resulting from a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This typically results in a bathochromic shift (red shift, to longer λₘₐₓ) as solvent polarity increases. wikipedia.org

n → π Transitions:* The ground state for n → π* transitions can be stabilized in polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the lone pair electrons on the nitro groups. This stabilization lowers the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition. This leads to a hypsochromic shift (blue shift, to shorter λₘₐₓ) with increasing solvent polarity. wikipedia.org

Therefore, when analyzing the UV-Vis spectrum of this compound in a series of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol, acetonitrile), a red shift in the high-intensity π → π* band and a blue shift in the low-intensity n → π* band would be expected.

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the ring in this compound makes it highly susceptible to nucleophilic attack, it conversely makes it very resistant to electrophilic aromatic substitution (EAS). msu.edulumenlearning.com EAS reactions involve the attack of an electron-rich aromatic ring on a strong electrophile. masterorganicchemistry.com The two nitro groups are powerful deactivating groups, reducing the ring's nucleophilicity by a factor of roughly 10⁶ to 10⁷ each compared to benzene. msu.edulumenlearning.com

Deactivating Groups: The two nitro (-NO₂) groups are strong deactivators through both inductive electron withdrawal (-I effect) and resonance electron withdrawal (-R effect). They direct incoming electrophiles to the meta position relative to themselves. minia.edu.eg

Activating Groups:

The methoxy (-OCH₃) group is a strong activating group. It deactivates inductively (-I effect) due to the high electronegativity of oxygen but is a powerful activator through resonance (+R effect) by donating a lone pair of electrons to the ring. It is an ortho, para-director. msu.eduminia.edu.eg

The methyl (-CH₃) group is a weak activating group through an inductive electron-donating effect (+I effect) and hyperconjugation. It is also an ortho, para-director. minia.edu.eg

In this compound, the powerful deactivating effect of the two nitro groups dominates, making the ring extremely unreactive towards electrophiles. However, if a reaction were forced to occur, the regioselectivity would be a competition between the directing effects of the activating and deactivating groups.

The directing effects are summarized below:

-OCH₃ group at C-5: Directs ortho (to C-4, C-6) and para (to C-2).

-CH₃ group at C-2: Directs ortho (to C-1, C-3) and para (to C-5).

-NO₂ groups at C-1 and C-3: Direct meta (to C-5 for the C-1 nitro; to C-5 for the C-3 nitro).

Due to the severe deactivation of the aromatic ring, forcing an electrophilic substitution reaction on this compound would require extremely harsh conditions. For example, a nitration reaction, which typically uses a mixture of nitric and sulfuric acid, would likely require fuming nitric acid and/or oleum at high temperatures. youtube.com Similarly, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings. masterorganicchemistry.com

The product distribution would likely favor substitution at the C-4 and C-6 positions, as directed by the powerful activating methoxy group. However, under such forcing conditions, the yield of any monosubstituted product is expected to be very low, with a high probability of side reactions, oxidation, and decomposition of the starting material.

The following table provides a qualitative prediction of outcomes for common EAS reactions.

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃ / H₂SO₄ | Very difficult; requires forcing conditions. If successful, substitution at C-4/C-6. |

| Halogenation | Br₂ / FeBr₃ | Very difficult; requires high temperatures. If successful, substitution at C-4/C-6. |

| Sulfonation | Fuming H₂SO₄ | Difficult; requires high temperatures. If successful, substitution at C-4/C-6. |

| Friedel-Crafts Alkylation/Acylation | RCl / AlCl₃ | Reaction unlikely to proceed due to strong ring deactivation. |

Theoretical and Computational Chemistry of 5 Methoxy 2 Methyl 1,3 Dinitrobenzene

Electronic Structure Theory Calculations

Electronic structure theory calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methoxy-2-methyl-1,3-dinitrobenzene, these calculations can elucidate its reactivity and electronic characteristics.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity of molecules like this compound. DFT calculations can determine various reactivity descriptors that help in understanding the chemical behavior of the molecule.

Key reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system.

Hardness (η): This indicates the resistance to change in the electron distribution.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts additional electronic charge.

Fukui Functions: These functions identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack.

For dinitrobenzene derivatives, DFT calculations have been employed to understand their structural properties and reactivity. unpatti.ac.id The presence of electron-withdrawing nitro groups and electron-donating methoxy (B1213986) and methyl groups in this compound creates a complex electronic environment that can be effectively studied using DFT. The theory can predict the most likely sites for nucleophilic aromatic substitution, a common reaction for nitroaromatic compounds. For instance, studies on related compounds like 2,4-dinitroanisole (B92663) (DNAN) have utilized DFT to investigate hydrolysis mechanisms and reaction barriers. elsevierpure.comnih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (illustrative) | Interpretation |

| Chemical Potential (μ) | -4.5 eV | Moderate tendency to donate electrons. |

| Hardness (η) | 3.2 eV | Relatively stable electron cloud. |

| Electrophilicity Index (ω) | 3.20 eV | Good electrophile, susceptible to nucleophilic attack. |

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined for this compound.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich methoxy group and the aromatic ring.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability of the molecule to accept an electron. The strong electron-withdrawing nature of the two nitro groups suggests that the LUMO will be predominantly located on these groups and the adjacent carbon atoms of the benzene (B151609) ring.

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. mdpi.com Computational studies on similar nitroaromatic compounds have shown that the presence of nitro groups significantly lowers the LUMO energy, making them susceptible to nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value (illustrative) | Significance |

| HOMO Energy | -7.7 eV | Electron-donating capability. |

| LUMO Energy | -1.3 eV | Electron-accepting capability. |

| HOMO-LUMO Gap | 6.4 eV | Indicates chemical stability and reactivity. |

Note: The values in this table are illustrative and would be determined through specific molecular orbital calculations.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. These simulations are invaluable for studying the conformational dynamics, intermolecular interactions, and reaction pathways of this compound.

Conformational Dynamics

The methoxy and methyl groups attached to the benzene ring of this compound can rotate, leading to different conformations. Conformational analysis helps in identifying the most stable arrangement of these groups. The orientation of the methoxy group relative to the plane of the benzene ring is of particular interest, as it can influence the electronic properties and reactivity of the molecule. Studies on related methoxy-substituted benzenes have shown that only one stable conformation often exists. colostate.edu MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Intermolecular Interaction Modeling

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. These intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in determining the physical properties of the compound. MD simulations can model these interactions to predict properties like crystal packing, solvation energies, and transport properties. For instance, computational studies on cocrystals of DNAN have used molecular dynamics to understand how non-covalent interactions affect crystal structure and properties. nih.gov

Reaction Pathway Modeling

MD simulations, particularly ab initio molecular dynamics (AIMD), can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve modeling its reactions with nucleophiles or its decomposition pathways. By simulating the trajectory of the reacting molecules, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics. elsevierpure.com For example, AIMD has been used to investigate the hydrolysis of DNAN, revealing the step-by-step mechanism of the reaction. elsevierpure.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. ijirset.com For nitroaromatic compounds, such as this compound, QSAR studies are instrumental in predicting their behavior and properties, thereby minimizing the need for extensive and costly experimental testing. researchgate.netdergipark.org.tr These models are built upon the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity. nih.gov

Derivation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, a variety of descriptors can be derived using computational chemistry methods. These descriptors are broadly categorized into several classes, including constitutional, topological, physicochemical, and quantum chemical descriptors. nih.gov

Constitutional Descriptors: These are the most straightforward descriptors and are derived from the molecular formula and connectivity. They include molecular weight, number of atoms of each element, number of bonds, and counts of specific functional groups.

Topological Descriptors: These descriptors are numerical representations of the molecular structure, considering the connectivity of atoms. They are calculated from the 2D representation of the molecule and can describe its size, shape, and degree of branching.

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound. A crucial physicochemical descriptor for nitroaromatic compounds is hydrophobicity, often represented by the logarithm of the 1-octanol/water partition coefficient (log K_ow_). nih.gov This descriptor is critical for understanding the environmental fate and biological uptake of the compound.

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. For nitroaromatic compounds, these are particularly important for predicting chemical reactivity. Key quantum chemical descriptors include:

E_LUMO_ (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is a measure of the molecule's ability to accept electrons and is often correlated with the electrophilicity of nitroaromatic compounds. nih.govresearchgate.net

E_HOMO_ (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons.

Dipole Moment: This provides information about the polarity of the molecule.

Electrophilicity Index (ω): This conceptual density functional theory (DFT) based descriptor has been shown to be useful in predicting the toxicity of nitrobenzene (B124822) derivatives. ijirset.comresearchgate.net

The derivation of these descriptors for this compound would involve the use of specialized software that can perform molecular mechanics or quantum chemical calculations.

Interactive Data Table: Examples of Molecular Descriptors for Nitroaromatic Compounds

| Descriptor Type | Descriptor | Description | Relevance to Nitroaromatics |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Influences physical properties and transport. |

| Atom Count | The number of atoms of a specific element. | Basic structural information. | |

| Physicochemical | Log K_ow | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. nih.gov | Important for predicting biological uptake and environmental partitioning. nih.gov |

| Quantum Chemical | E_LUMO_ | Energy of the Lowest Unoccupied Molecular Orbital. nih.govresearchgate.net | Relates to the compound's ability to act as an electrophile. nih.govresearchgate.net |

| E_HOMO_ | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity of the molecule. | |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. | |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts additional electronic charge from the environment. researchgate.net | A key predictor of the reactivity and toxicity of nitroaromatics. ijirset.comresearchgate.net |

Development of Predictive Models for Chemical Reactivity

Once a set of relevant molecular descriptors has been derived for a series of compounds, including this compound, the next step is to develop a predictive QSAR model. This involves using statistical methods to find a mathematical equation that best correlates the descriptors (independent variables) with the observed chemical reactivity or biological activity (dependent variable).

The development of a predictive model for the chemical reactivity of this compound and related compounds would typically follow these steps:

Data Set Selection: A dataset of nitroaromatic compounds with known reactivity data is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the activity being modeled is selected. This is a critical step to avoid overfitting and to create a model that is both accurate and interpretable. Techniques like genetic algorithms or stepwise regression are often employed for this purpose. dergipark.org.tr

Model Building: Various statistical methods can be used to construct the QSAR model. Multiple Linear Regression (MLR) is a common approach that creates a linear equation relating the descriptors to the activity. researchgate.net More advanced machine learning techniques such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can also be used to capture more complex, non-linear relationships. nih.gov

Model Validation: The developed model is rigorously validated to ensure its robustness and predictive ability. This includes internal validation (e.g., cross-validation) and external validation using the test set. nih.gov Statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE) are used to assess the model's performance. nih.gov

For nitroaromatic compounds, QSAR models have been successfully developed to predict various endpoints related to chemical reactivity, such as toxicity to different organisms and mutagenicity. nih.govacs.org For instance, studies have shown that the toxicity of nitrobenzenes can be strongly correlated with descriptors like the maximum acceptor superdelocalizability (A_max_) and E_LUMO_. nih.gov

Interactive Data Table: Example of a Hypothetical QSAR Model for Nitroaromatic Reactivity

| Model Equation | p-Activity = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... + ε |

| Dependent Variable | p-Activity (e.g., -log(Reactivity Constant)) |

| Independent Variables | Selected Molecular Descriptors (e.g., E_LUMO, Log K_ow_, Electrophilicity Index) |

| Coefficients (β) | Regression coefficients determined by the statistical modeling process. |

| Error Term (ε) | Represents the unexplained variance in the model. |

| Statistical Metrics | R²: Coefficient of determination (measures goodness of fit). |

| Q²: Cross-validated R² (measures predictive ability). | |

| RMSE: Root Mean Square Error (measures the difference between predicted and observed values). |

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

5-Methoxy-2-methyl-1,3-dinitrobenzene serves as a key precursor in various synthetic pathways, valued for the chemical handles provided by its nitro and methoxy (B1213986) functionalities. These groups can be selectively modified or can influence the reactivity of the aromatic ring, making the compound a valuable building block in organic synthesis.

While detailed documentation of its use in the synthesis of highly complex natural products or pharmaceuticals is not widespread, the structure of this compound makes it an ideal starting material for molecules requiring a substituted aniline (B41778) backbone. The selective reduction of one of its two nitro groups is a key transformation that unlocks its potential as a precursor.

The Zinin reduction, which utilizes reagents like sodium sulfide (B99878) or aqueous ammonium (B1175870) sulfide, is a well-established method for the selective reduction of one nitro group in polynitro aromatic compounds. stackexchange.com In the case of substituted dinitrobenzenes, the nitro group that is least sterically hindered is often preferentially reduced. stackexchange.com For dinitrophenols and their ethers, a nitro group positioned ortho to the alkoxy group is typically reduced with preference. stackexchange.com Applying these principles to this compound, it is anticipated that the nitro group at the 3-position would be selectively reduced to an amino group, yielding 2-methoxy-5-nitro-m-toluidine. This resulting aminonitroanisole derivative is a valuable intermediate for further synthetic elaborations.

The synthesis of advanced aromatic systems, including fused heterocyclic compounds, often relies on starting materials with strategically placed functional groups that can participate in cyclization reactions. The product of the selective reduction of this compound, 2-methoxy-5-nitro-m-toluidine, possesses both an amino group and a nitro group, which can be further transformed to facilitate the construction of new rings. For instance, the amino group can be acylated and the nitro group subsequently reduced to a second amino group. This diamino derivative can then undergo condensation reactions with diketones or other suitable reagents to form various heterocyclic systems, which are core structures in many functional materials and pharmaceuticals. The direct nitration of five-membered heterocycles is a common method for their synthesis, highlighting the importance of nitroaromatic precursors in this area of chemistry. semanticscholar.orgresearchgate.net

One of the most significant applications of aromatic nitro compounds is in the synthesis of dyes and pigments. Aromatic amines, which are readily derived from the reduction of nitroaromatics, are essential precursors for the production of azo dyes. The compound 2-Methoxy-5-nitroaniline (B165355), a close structural analog to the expected reduction product of this compound, is a well-documented intermediate in the synthesis of a variety of monoazo and disazo disperse dyes. orientjchem.org

The general synthetic route involves the diazotization of the aromatic amine (in this case, the amine derived from this compound) with a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling component, such as a phenol, naphthol, or another aromatic amine, to form the azo dye. The substituents on both the diazonium salt precursor and the coupling component influence the final color and properties of the dye. For instance, dyes derived from 2-methoxy-5-nitroaniline are known to produce shades of yellow to orange. The presence of the methoxy and remaining nitro group can also enhance the properties of the dye, such as light fastness.

Table 1: Examples of Dye Intermediates Derivable from Dinitrobenzene Precursors

| Precursor Compound | Potential Intermediate | Application in Dye Synthesis |

|---|---|---|

| This compound | 2-Methoxy-5-nitro-m-toluidine | Diazotization and coupling to form azo dyes |

| 2,4-Dinitroanisole (B92663) | 2-Methoxy-5-nitroaniline | Precursor for monoazo and disazo disperse dyes nih.gov |

| 1,3-Dinitrobenzene | 3-Nitroaniline | Diazotization and coupling reactions stackexchange.com |

Beyond dyes, the derivatives of this compound have potential applications in the production of other specialty chemicals. For example, aminonitrotoluenes are used as intermediates in the synthesis of various organic compounds. While specific large-scale applications of this compound in this sector are not extensively documented in publicly available literature, its chemical functionalities are relevant to the synthesis of antioxidants, agrochemicals, and other fine chemicals where a substituted aniline structure is required. The production of 2-amino-5-nitrotoluene, for instance, is of industrial interest as it serves as a diazo component for preparing various azo compounds.

Derivatization for Functional Materials

The derivatization of this compound can lead to the creation of novel functional materials with tailored properties. The reactivity of the nitro groups and the potential for modification of the methoxy group or the aromatic ring itself provide avenues for synthesizing a diverse range of derivatives.

The chemical structure of this compound allows for several types of derivatization reactions. The nitro groups can be reduced to amines, as discussed, but also to other functionalities such as hydroxylamines or azo compounds, each offering different chemical properties. The aromatic ring can undergo further substitution reactions, although the existing electron-withdrawing nitro groups would direct incoming electrophiles to specific positions.

For example, the synthesis of novel fluorophores based on disubstituted heterylaminobenzanthrones has been achieved starting from 3-bromo-9-nitrobenzanthrone, demonstrating the utility of nitroaromatic compounds in the development of luminescent materials. mdpi.com Similarly, derivatives of this compound could be designed to have specific optical or electronic properties. The introduction of different functional groups through the derivatization of the amine obtained after reduction could lead to materials for applications in sensors, nonlinear optics, or as components in specialty polymers. The synthesis of zwitterionic polymers, for instance, often involves the use of functionalized monomers that can be derived from versatile chemical intermediates. mdpi.com

Table 2: Potential Derivatization Reactions and Applications

| Reaction Type | Reagents | Potential Product | Potential Application |

|---|---|---|---|

| Selective Reduction | Na2S / NH4SH | 2-Methoxy-5-nitro-m-toluidine | Dye intermediate, precursor for heterocycles |

| Complete Reduction | H2, Pd/C | 5-Methoxy-2-methyl-1,3-diaminobenzene | Monomer for specialty polymers, cross-linking agent |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted dinitrobenzene derivatives | Synthesis of functional materials |

| Further Ring Substitution | Electrophiles (e.g., halogens) | Halogenated derivatives | Intermediates for agrochemicals, flame retardants |

Strategies for Modifying Aromatic Frameworks

The modification of the aromatic core of this compound can be strategically approached by targeting its key functional groups. The presence of two nitro groups strongly activates the benzene (B151609) ring towards nucleophilic attack, while also providing sites for reduction to amino groups, which can then be further functionalized.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitro groups significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This is a hallmark of nucleophilic aromatic substitution (SNAr) reactions. In the context of this compound, the methoxy group is a potential leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The nitro groups, particularly those positioned ortho and para to the site of nucleophilic attack, are highly effective at stabilizing the negative charge of the Meisenheimer complex through resonance delocalization.

In the case of this compound, the nitro groups are ortho and para to the methoxy group, which should facilitate its displacement. Common nucleophiles used in such reactions include alkoxides, phenoxides, amines, and thiols. For instance, reaction with a different alkoxide (e.g., ethoxide) could lead to an ether exchange, while reaction with an amine would yield an N-arylated product.

The general reaction can be depicted as follows: this compound + Nu- → 5-Nu-2-methyl-1,3-dinitrobenzene + CH3O-

The regioselectivity of such reactions on polysubstituted aromatic rings can be complex. However, in this specific molecule, the methoxy group is the most plausible leaving group due to its activation by the two nitro groups.

Selective Reduction of Nitro Groups

The conversion of nitro groups to amino groups is a fundamental transformation in aromatic chemistry, opening up a vast array of subsequent derivatization possibilities, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. Given the presence of two nitro groups in this compound, selective reduction of one nitro group is a key strategy for generating versatile intermediates.

The regioselectivity of the reduction is influenced by both steric and electronic factors. Generally, a nitro group that is less sterically hindered is more readily reduced. Furthermore, the presence of an ortho methoxy group can influence which nitro group is preferentially reduced. In some dinitroanisole derivatives, the nitro group ortho to the methoxy group is selectively reduced.

A variety of reagents can be employed for the selective reduction of nitroarenes, with the choice of reagent determining the extent of reduction.

| Reagent System | Product(s) | Selectivity |

| Na2S or (NH4)2S (Zinin Reduction) | 5-Methoxy-2-methyl-3-nitroaniline or 3-Methoxy-2-methyl-5-nitroaniline | High selectivity for one nitro group |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 5-Methoxy-2-methyl-1,3-diaminobenzene | Typically reduces both nitro groups |

| SnCl2/HCl | 5-Methoxy-2-methyl-1,3-diaminobenzene | Generally reduces both nitro groups |

| Fe/HCl or Fe/NH4Cl | Can be selective for one nitro group under controlled conditions | Moderate to high selectivity |

This table is interactive. Click on the headers to sort the data.

The selective reduction to a monoamino derivative, such as 5-Methoxy-2-methyl-3-nitroaniline, is particularly valuable as it provides a handle for further functionalization while retaining the activating effect of the remaining nitro group for potential subsequent nucleophilic aromatic substitution reactions.

Environmental Transformation and Degradation Pathways of 5 Methoxy 2 Methyl 1,3 Dinitrobenzene

Photochemical Degradation Mechanisms in Environmental Matrices

Photochemical degradation, or photolysis, is a significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in sunlit surface waters. The rate and products of photolysis are influenced by the chemical structure of the compound and the environmental matrix.

For related dinitrotoluene compounds, photolysis half-lives in sunlit natural waters have been reported to be in the range of 3 to 10 hours, whereas in distilled water, the half-life can be as long as 43 hours. cdc.gov The estimated photolysis half-life for DNTs in water can vary from approximately 1.8 days in summer sunlight to 11.5 days under winter conditions. cdc.gov In the atmosphere, vapor-phase 2,4- and 2,6-dinitrotoluene (B127279) are degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 75 days. epa.gov

In the case of 2,4-dinitroanisole (B92663) (DNAN), a compound with a methoxy (B1213986) group similar to 5-Methoxy-2-methyl-1,3-dinitrobenzene, photolysis leads to the formation of photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol. nih.govresearchgate.net This suggests that a potential photochemical degradation pathway for this compound could involve the transformation of the methoxy group and the formation of corresponding phenolic compounds.

| Compound | Environmental Matrix | Half-life | Degradation Products |

|---|---|---|---|

| Dinitrotoluenes (DNTs) | Sunlit Natural Waters | 3–10 hours | Not Specified |

| Dinitrotoluenes (DNTs) | Distilled Water | 43 hours | Not Specified |

| 2,4- and 2,6-Dinitrotoluene | Atmosphere (Vapor-phase) | ~75 days | Not Specified |

| 2,4-Dinitroanisole (DNAN) | Aqueous Solution | Not Specified | 2-hydroxy-4-nitroanisole, 2,4-dinitrophenol |

Abiotic Hydrolysis and Stability in Aquatic Environments

Abiotic hydrolysis is a chemical decomposition process in which a compound is cleaved into two or more simpler compounds by reacting with water. The rate of hydrolysis is often dependent on the pH, temperature, and the presence of catalysts.

For many nitroaromatic compounds, including dinitrotoluenes and 2,4-dinitroanisole, the rate of hydrolysis under typical environmental conditions is negligible. cdc.govnih.gov This suggests that this compound is likely to be stable in aquatic environments with respect to abiotic hydrolysis. The relative stability of the methoxy group and the aromatic ring structure contributes to this resistance to hydrolysis. While hydrolysis is insignificant under most environmental scenarios, it is important to note that under specific conditions, such as high pH, transformation of related compounds like DNAN can occur, with methyl group abstraction being a suggested pathway. researchgate.net

| Compound | Environmental Condition | Hydrolysis Rate |

|---|---|---|

| Dinitrotoluenes (DNTs) | Typical environmental conditions | Negligible |

| 2,4-Dinitroanisole (DNAN) | Typical environmental conditions | Insignificant |

Biodegradation Pathways and Microbial Interactions

Biodegradation is a critical process in the environmental attenuation of nitroaromatic compounds. Microorganisms have evolved various enzymatic pathways to transform and, in some cases, mineralize these substances. The biodegradation of dinitrotoluenes, particularly 2,4-DNT and 2,6-DNT, has been extensively studied and can provide insights into the potential microbial degradation of this compound.

Under aerobic conditions, bacterial strains such as Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 can utilize 2,6-DNT as a sole source of carbon and nitrogen. dtic.mil The degradation pathway is initiated by a dioxygenase enzyme that converts 2,6-DNT to 3-methyl-4-nitrocatechol with the release of a nitrite (B80452) group. dtic.mil This intermediate then undergoes extradiol ring cleavage to form 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is further metabolized. dtic.mil

Under anaerobic conditions, the biodegradation of nitroaromatic compounds typically proceeds through the reduction of the nitro groups. For 2,6-DNT, the half-life in non-acclimated sewage under anaerobic conditions was found to be 28 days, with no significant loss observed under aerobic conditions over the same period. cdc.gov Microorganisms in surface soils from munitions-contaminated sites have been shown to transform 2,4- and 2,6-DNT into amino-nitro intermediates within 70 days. cdc.gov

The presence of a methoxy group in this compound may influence the initial steps of biodegradation compared to DNTs. However, it is plausible that similar enzymatic reactions, such as initial reduction of the nitro groups or dioxygenase-mediated ring activation, could be involved.

| Compound | Condition | Microorganism(s) | Initial Step/Key Intermediates |

|---|---|---|---|

| 2,6-Dinitrotoluene (2,6-DNT) | Aerobic | Burkholderia cepacia JS850, Hydrogenophaga palleronii JS863 | Conversion to 3-methyl-4-nitrocatechol via dioxygenation |

| 2,6-Dinitrotoluene (2,6-DNT) | Anaerobic | Sewage sludge microorganisms | Reduction to amino-nitro intermediates; Half-life of 28 days |

| 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT) | Not Specified | Indigenous soil microorganisms | Transformation to amino-nitro intermediates within 70 days |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 5-Methoxy-2-methyl-1,3-dinitrobenzene, and how do reaction parameters influence yield and purity?

- Methodology : Nitration of precursor aromatic compounds under controlled conditions (e.g., low temperature, stoichiometric HNO₃/H₂SO₄) is critical. Key parameters include temperature control (e.g., maintaining <50°C to avoid side reactions) and purification via recrystallization (e.g., using ethanol/water mixtures). Melting point verification (105.3°C) is essential for purity assessment .

- Data : Evidence from synthesis routes in related nitroaromatics suggests yields can vary between 60–85% depending on nitration step optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be addressed?

- Methodology : Use a combination of ¹H/¹³C NMR (to confirm methoxy and methyl group positions), HRMS (for molecular ion validation), and IR spectroscopy (to identify nitro functional groups). Cross-validate discrepancies by repeating experiments under standardized conditions (e.g., solvent purity, instrument calibration).

- Example : In HRMS analysis, discrepancies between calculated (e.g., C₉H₉N₂O₅: 237.05 g/mol) and experimental values may arise from isotopic patterns or impurities; averaging multiple runs reduces error .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store in airtight containers under dry, room-temperature conditions. Avoid exposure to light, moisture, and incompatible materials (e.g., strong oxidizers). Use NIOSH-approved respirators (e.g., P95 for dust control) and nitrile gloves during handling .

- Safety Data : Decomposition occurs above 335°C, but prolonged storage at >30°C may accelerate degradation; monitor for color changes or gas evolution .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel electrophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., para to methoxy groups). Validate predictions with experimental kinetic studies using substituent-directed reactions (e.g., bromination or sulfonation).

- Case Study : Models leveraging databases like REAXYS and PISTACHIO have successfully predicted regioselectivity in similar nitroaromatics .

Q. What strategies resolve contradictions in toxicity assessments between in vitro and in vivo studies for this compound?

- Methodology : Conduct tiered testing:

In vitro assays (e.g., Ames test for mutagenicity).

Acute exposure studies in model organisms (e.g., zebrafish embryos).

Comparative metabolomics to identify species-specific metabolic pathways.

- Evidence : While no acute toxicity data exists for this compound, structural analogs show moderate ecotoxicity; prioritize containment protocols to prevent environmental release .

Q. What are the potential thermal decomposition pathways, and how can they be mitigated during high-temperature reactions?

- Methodology : Use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., NOₓ gases). Implement inert atmospheres (N₂/Ar) and catalytic scrubbers to neutralize hazardous emissions.

- Data : Decomposition above 335°C generates nitrogen oxides (NOₓ) and carbon monoxide; fire suppression requires dry chemical agents .

Q. How can researchers optimize regioselectivity in derivatization reactions (e.g., reduction of nitro groups)?

- Methodology : Screen catalysts (e.g., Pd/C, Fe/HCl) under varying pH and solvent conditions. Monitor reaction progress via TLC or in situ FTIR. For example, selective reduction of one nitro group may require pH-controlled hydrogenation.

- Case Study : Similar dinitro compounds achieve 80–90% selectivity using H₂ gas at 40 psi and ethanol as solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.